molecular formula C33H41P B12884143 dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane

dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane

Cat. No.: B12884143
M. Wt: 468.7 g/mol
InChI Key: CIOCZYVSIDAHDM-UHFFFAOYSA-N
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Description

Dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane is a phosphine ligand known for its utility in various catalytic processes. This compound is characterized by its bulky structure, which can influence the steric and electronic properties of the catalytic center it coordinates with.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane typically involves the reaction of dicyclohexylphosphine with a suitable aryl halide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired phosphine ligand.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane undergoes various types of reactions, including:

    Oxidation: The phosphine can be oxidized to form the corresponding phosphine oxide.

    Substitution: The ligand can participate in substitution reactions where it replaces other ligands in a coordination complex.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Palladium or nickel catalysts are often used in substitution reactions involving this ligand.

Major Products

    Oxidation: The major product is the phosphine oxide.

    Substitution: The products depend on the nature of the substituents and the metal center involved in the reaction.

Scientific Research Applications

Dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Industry: The ligand is used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism by which dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane exerts its effects involves coordination to a metal center, forming a stable complex. This complex can then participate in various catalytic cycles, facilitating the transformation of substrates into desired products. The bulky nature of the ligand can influence the selectivity and activity of the catalytic process.

Comparison with Similar Compounds

Similar Compounds

  • Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine
  • Dicyclohexyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine
  • 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl

Uniqueness

Dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane is unique due to its specific steric and electronic properties, which can influence the reactivity and selectivity of the catalytic processes it is involved in. The presence of the trimethyl and phenyl groups provides additional steric hindrance, which can be advantageous in certain catalytic applications.

Properties

Molecular Formula

C33H41P

Molecular Weight

468.7 g/mol

IUPAC Name

dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane

InChI

InChI=1S/C33H41P/c1-24-23-25(2)33(26(3)32(24)27-15-7-4-8-16-27)30-21-13-14-22-31(30)34(28-17-9-5-10-18-28)29-19-11-6-12-20-29/h4,7-8,13-16,21-23,28-29H,5-6,9-12,17-20H2,1-3H3

InChI Key

CIOCZYVSIDAHDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C2=CC=CC=C2)C)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5)C

Origin of Product

United States

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